molecular formula C10H8ClNO B1634153 (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile CAS No. 874479-16-0

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Cat. No. B1634153
CAS RN: 874479-16-0
M. Wt: 193.63 g/mol
InChI Key: PRZFNAAMKVRGRG-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile” is a chemical compound. While there is limited information available specifically on this compound, it is similar to a diphenylacrylonitrile derivative, “(Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile (β-CN-TPA)”, which has been studied for its interesting properties .


Synthesis Analysis

The synthesis of similar compounds involves Knoevenagel condensation and Suzuki coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules.

Scientific Research Applications

Mechanofluorochromic Dyes

This compound has been utilized in the design of mechanofluorochromic dyes . These dyes are capable of changing color when mechanical force is applied. The acrylonitrile-appended anthracene units in the compound, when bridged by an alkyl chain, exhibit a significant bathochromic shift after grinding in an amorphous state . This property is particularly useful in developing materials that can visually indicate mechanical stress or damage.

Organic Polymorphic Crystals

In the field of materials science, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a key component in creating organic polymorphic crystals . These crystals respond to multiple stimuli such as mechanical force, light, and heat . They have applications in smart materials that can change their mechanical and luminescent properties in response to external stimuli, making them suitable for sensors and interactive devices.

Photochemical Applications

The compound’s structure allows for modification with various electron-donor and electron-acceptor moieties, which is crucial for tuning photochemical properties. This makes it a valuable molecule for applications in photochemical reactions and thermal reactions , where control over the chemical properties is essential .

Crystal Engineering

Due to its ability to undergo transformations in the solid state, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is used in crystal engineering . It can contribute to the development of covalent network gels and other materials that require a stable crystal structure with specific physical properties .

Supramolecular Chemistry

The compound is also significant in supramolecular chemistry , where it can be used to create complex structures through non-covalent bonds. Its ability to form ordered aggregation is important for the construction of supramolecular polymers and other large, complex assemblies .

Antimicrobial Research

While not directly related to (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile, its structural analogs have shown potential in antimicrobial research. For example, a derivative has been studied for its therapeutic effects against Staphylococcus aureus infections in a murine model . This suggests that modifications of the compound could lead to new antimicrobial agents.

Mechanism of Action

properties

IUPAC Name

(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFNAAMKVRGRG-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Reactant of Route 3
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.